

Aquaporin 3 (AQP3) Expression Profile in Human Tissues: A Technical Guide

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Compound of Interest

Compound Name: aquaporin 3

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Introduction

Aquaporin 3 (AQP3) is a member of the aquaglyceroporin subfamily of major intrinsic proteins, facilitating the transport of water, glycerol, and other small neutral solutes across cell membranes. Its physiological roles are diverse, including skin hydration, wound healing, and renal water reabsorption.[1][2] Dysregulation of AQP3 expression has been implicated in various pathological conditions, including cancer, making it a protein of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the AQP3 expression profile in different human tissues, detailed experimental protocols for its detection and quantification, and insights into its regulatory signaling pathways.

Data Presentation: AQP3 Expression in Human Tissues

The expression of **Aquaporin 3** varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative and semi-quantitative data compiled from major biological databases.

Quantitative mRNA Expression of AQP3

The Genotype-Tissue Expression (GTEx) project provides a comprehensive dataset of gene expression across a wide range of human tissues. The following table presents the median

mRNA expression of AQP3 in Transcripts Per Million (TPM), offering a quantitative comparison of gene activity.

Tissue	Median AQP3 Expression (TPM)
Esophagus - Mucosa	450.6
Skin - Sun Exposed (Lower leg)	385.2
Vagina	352.1
Skin - Not Sun Exposed (Suprapubic)	321.8
Esophagus - Gastroesophageal Junction	210.4
Colon - Transverse	185.7
Cervix - Ectocervix	170.3
Bladder	155.9
Colon - Sigmoid	120.5
Esophagus - Muscularis	105.3
Cervix - Endocervix	88.6
Small Intestine - Terminal Ileum	75.4
Stomach	60.1
Adrenal Gland	45.8
Prostate	35.2
Kidney - Cortex	28.9
Lung	22.1
Fallopian Tube	18.7
Uterus	15.3
Ovary	12.9
Breast - Mammary Tissue	10.1
Testis	8.5
Adipose - Subcutaneous	7.2

Artery - Tibial	6.8
Heart - Atrial Appendage	5.4
Nerve - Tibial	4.9
Thyroid	4.1
Spleen	3.7
Pancreas	3.2
Pituitary	2.8
Muscle - Skeletal	2.1
Liver	1.5
Brain - Cerebellum	0.9
Whole Blood	0.5

Data sourced from the GTEx Portal. TPM values are rounded to one decimal place.

Semi-Quantitative Protein Expression of AQP3

The Human Protein Atlas provides a comprehensive map of protein expression in human tissues based on immunohistochemistry. The following table summarizes the AQP3 protein expression levels, categorized as high, medium, low, or not detected.

Tissue	AQP3 Protein Expression Level
High	
Colon	High
Esophagus	High
Kidney (Collecting ducts)	High
Nasopharynx	High
Oral mucosa	High
Skin	High
Urinary bladder	High
Medium	
Anal canal	Medium
Bronchus	Medium
Cervix, uterine	Medium
Pancreas (Ducts)	Medium
Prostate	Medium
Salivary gland	Medium
Uterine endometrium	Medium
Low	
Choroid plexus	Low
Placenta	Low
Skeletal muscle	Low
Small intestine	Low
Stomach	Low
Testis (Seminiferous tubules)	Low

Not detected	
Adipose tissue	Not detected
Brain (most regions)	Not detected
Heart muscle	Not detected
Liver	Not detected
Lung	Not detected
Lymph node	Not detected
Spleen	Not detected

Data sourced from The Human Protein Atlas.[3] Expression levels are based on antibody staining intensity and the fraction of stained cells.

Experimental Protocols

Accurate and reproducible detection of AQP3 is crucial for research and clinical applications. This section provides detailed methodologies for three key experimental techniques.

Immunohistochemistry (IHC) for AQP3 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is optimized for the detection of AQP3 in human FFPE tissue sections.

- Deparaffinization and Rehydration:
 1. Immerse slides in three changes of xylene for 5 minutes each.
 2. Hydrate sections by sequential 10-minute incubations in 100%, 95%, and 70% ethanol.
 3. Rinse in distilled water for 5 minutes.
- Antigen Retrieval:

1. Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM Sodium Citrate buffer (pH 6.0).
 2. Heat in a microwave or water bath to a sub-boiling temperature for 10-20 minutes.
 3. Allow slides to cool to room temperature for at least 30 minutes.
- Permeabilization and Blocking:
 1. Wash sections twice for 10 minutes each in a permeabilization buffer (e.g., PBS with 0.4% Triton X-100 and 1% animal serum).
 2. Block non-specific binding by incubating with 5% normal goat serum in PBS-T for 30-60 minutes at room temperature.[\[4\]](#)
 - Primary Antibody Incubation:
 1. Dilute the primary anti-AQP3 antibody in 1% animal serum in PBS to the recommended concentration (typically 1:100 to 1:500).
 2. Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
 - Detection:
 1. Wash sections twice with 1% serum in PBS-T for 10 minutes each.
 2. Incubate with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
 3. If using a biotinylated secondary, follow with an avidin-biotin complex (ABC) reagent incubation.
 4. Develop the signal using a suitable chromogen (e.g., DAB) until the desired staining intensity is reached.
 - Counterstaining, Dehydration, and Mounting:
 1. Counterstain with hematoxylin.

2. Dehydrate sections through graded ethanol and xylene.

3. Mount with a permanent mounting medium.

Western Blotting for AQP3 Detection

This protocol outlines the detection of AQP3 in cell lysates or tissue homogenates.

- Sample Preparation:

1. Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Determine protein concentration using a BCA or Bradford assay.

3. Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

- SDS-PAGE:

1. Load samples onto a 10-12% polyacrylamide gel.

2. Run the gel at 100-150V until the dye front reaches the bottom. A non-glycosylated form of AQP3 is expected around 32 kDa, and a glycosylated form around 40 kDa.[\[5\]](#)

- Protein Transfer:

1. Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.

- Blocking and Antibody Incubation:

1. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

2. Incubate the membrane with a primary anti-AQP3 antibody (typically diluted 1:500 to 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.

- Secondary Antibody and Detection:

1. Wash the membrane three times for 10 minutes each with TBST.
2. Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
3. Wash the membrane three times for 10 minutes each with TBST.
4. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Real-Time Quantitative PCR (RT-qPCR) for AQP3 mRNA Quantification

This protocol is for the quantification of AQP3 mRNA from total RNA.

- RNA Extraction and cDNA Synthesis:
 1. Extract total RNA from tissues or cells using a suitable kit or TRIzol reagent.
 2. Assess RNA quality and quantity using a spectrophotometer.
 3. Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
- qPCR Reaction Setup:
 1. Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for AQP3, and cDNA template.
 2. Human AQP3 Primer Sequences:
 - Forward: 5'-CCGTGACCTTTGCCATGTGCTT-3'[\[6\]](#)
 - Reverse: 5'-TTGTCGGCGAAGTGCCAGATTG-3'[\[6\]](#)
 3. Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Thermocycling Conditions:

1. Initial Denaturation: 95°C for 5-10 minutes.[\[7\]](#)
 2. Cycling (40 cycles):
 - Denaturation: 95°C for 15 seconds.[\[7\]](#)
 - Annealing/Extension: 60°C for 60 seconds.[\[7\]](#)
 3. Melt Curve Analysis: To verify the specificity of the amplified product.[\[7\]](#)
- Data Analysis:
 1. Calculate the relative expression of AQP3 mRNA using the $2^{-\Delta\Delta CT}$ method.[\[7\]](#)

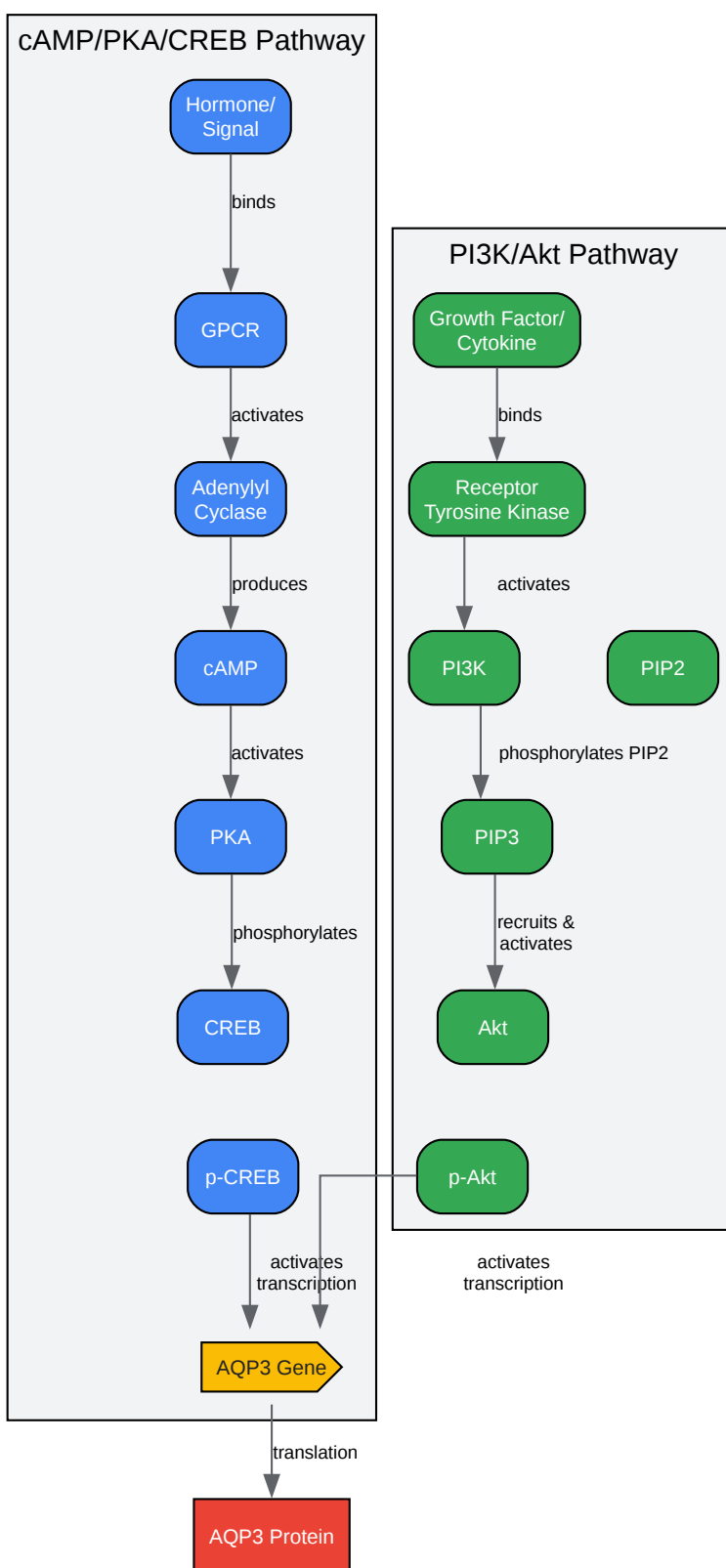
Signaling Pathways and Experimental Workflows

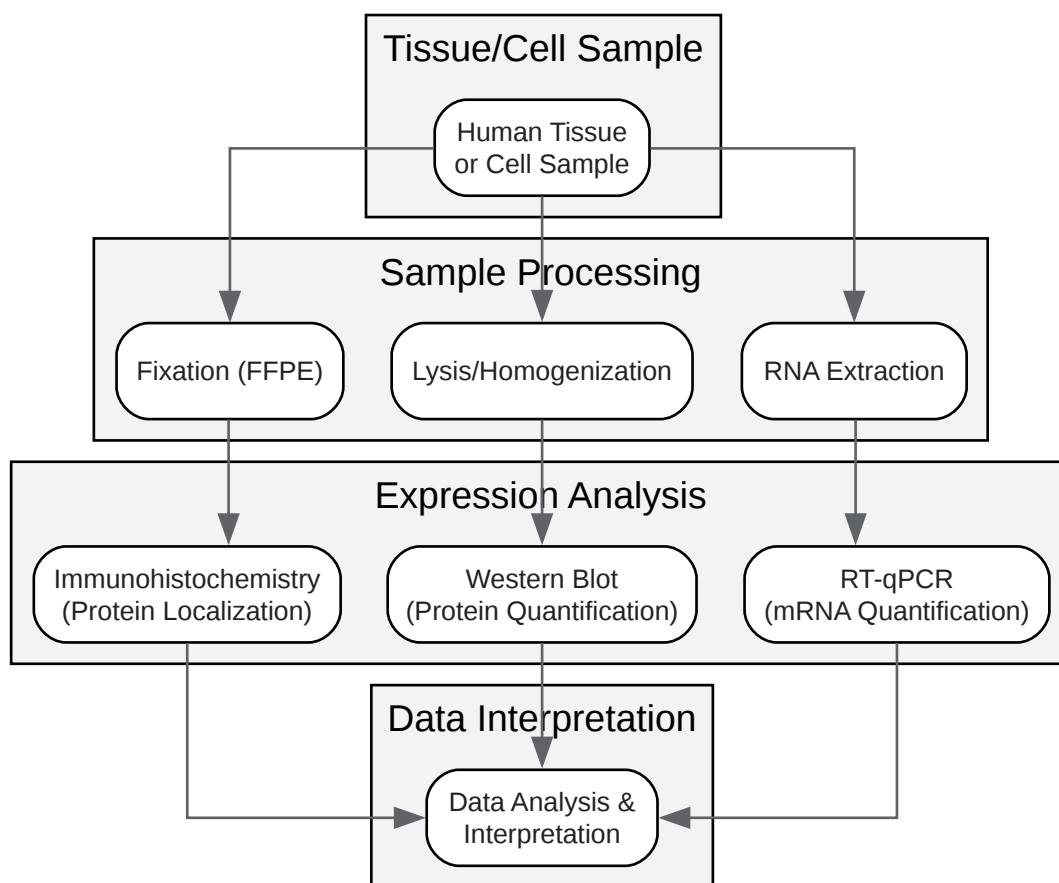
The expression of AQP3 is regulated by complex signaling networks. Understanding these pathways is crucial for developing targeted therapeutic strategies.

AQP3 Regulatory Signaling Pathways

Several signaling pathways have been identified to modulate AQP3 expression. The cAMP/PKA/CREB and PI3K/Akt pathways are two of the most well-characterized.

- cAMP/PKA/CREB Pathway: Activation of this pathway, often initiated by hormones or other extracellular signals, leads to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then binds to the promoter region of the AQP3 gene, enhancing its transcription.[\[8\]](#)[\[9\]](#)
- PI3K/Akt Pathway: Growth factors and cytokines can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is known to upregulate AQP3 expression, which can contribute to processes such as cell migration and proliferation, particularly in cancer.[\[4\]](#)
[\[10\]](#)





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